3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide
Description
Properties
IUPAC Name |
3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-15(2)14-26-21(29)20-17(11-13-30-20)27-18(24-25-22(26)27)8-9-19(28)23-12-10-16-6-4-3-5-7-16/h3-7,11,13,15H,8-10,12,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHHLYLEWFOBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the family of thienotriazolopyrimidines and is characterized by its unique structural features, which include a thieno[2,3-e][1,2,4]triazolo moiety fused with a pyrimidine backbone. Its synthesis involves multi-step organic reactions and has been linked to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The structure can be represented as follows:
Anti-inflammatory Activity
Research indicates that derivatives of thienotriazolopyrimidines exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated in formalin-induced paw edema models. These studies revealed that certain derivatives demonstrated remarkable anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium .
Analgesic Properties
In addition to anti-inflammatory effects, this compound has shown potential analgesic activity. The studies conducted on various thienotriazolopyrimidine derivatives indicated a delayed onset of analgesic action while maintaining a high gastrointestinal safety profile .
Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of this compound. Initial investigations suggest that it may exhibit effectiveness against specific bacterial strains, indicating its potential utility in treating infections .
The biological activity of this compound is primarily attributed to its ability to inhibit key inflammatory pathways. Molecular docking studies have predicted its binding affinities with target proteins involved in inflammation and pain signaling pathways .
Case Studies
Several case studies have focused on the synthesis and evaluation of thienotriazolopyrimidine derivatives:
- Case Study on Anti-inflammatory Activity :
- Case Study on Analgesic Effects :
Summary Table of Biological Activities
Comparison with Similar Compounds
Compound F084-0686 ()
- Core: Thieno-triazolo-pyrimidine (identical to the target compound).
- Substituents :
- 4-butyl (linear C₄H₉) vs. 4-isobutyl (branched C₄H₉).
- N-(4-methylphenyl)propanamide vs. N-phenethylpropanamide .
- Properties :
| Parameter | Target Compound | F084-0686 |
|---|---|---|
| Molecular Formula | C₃₀H₃₂N₇O₂S (estimated) | C₂₁H₂₃N₅O₂S |
| Molecular Weight | ~578.74 g/mol | 409.51 g/mol |
| logP | ~3.5–4.0 (estimated) | 3.4968 |
| Aromatic Substituent | Phenethyl | 4-Methylphenyl |
Key Insight : The target’s isobutyl group and phenethyl side chain likely improve steric shielding and target affinity compared to F084-0686’s linear butyl and smaller aryl group.
Compounds 3e and 3b (–3)
- Core : Benzoimidazo[1,2-a]pyrimidine (3e) and dipyrimido[1,2-a:4',5'-d]pyrimidine (3b).
- Substituents :
- Methoxy group (3e, 3b): Enhances solubility via polar interactions.
- 4-Methylpiperazinyl group (3e): Introduces basicity, improving solubility in acidic environments.
- Properties :
- Larger molecular weights (>500 g/mol) due to extended fused-ring systems.
- logP likely lower than the target compound due to polar substituents.
Key Insight : While these compounds share pyrimidine-based cores, their divergent heterocyclic systems and substituents suggest distinct biological targets (e.g., kinase vs. polymerase inhibition).
Research Findings and Implications
Structural Optimization :
- Branching in alkyl chains (e.g., isobutyl vs. butyl) reduces metabolic oxidation, enhancing pharmacokinetic stability.
- Phenethyl groups enable stronger π-π stacking with aromatic residues in enzyme active sites compared to smaller aryl groups.
Physicochemical Trade-offs :
- The target’s higher molecular weight and logP may limit solubility but improve membrane permeability relative to 3e/3b.
Synthetic Complexity: The target compound’s fused thieno-triazolo-pyrimidine core requires multistep synthesis, similar to the protocols for 3e/3b.
Preparation Methods
Core Heterocycle Assembly
The thieno[2,3-e]triazolo[4,3-a]pyrimidine system forms through a tandem cyclization sequence. Retrosynthetic cleavage identifies two precursors:
- A 5-amino-4H-1,2,4-triazole derivative (Position 1,2,4-triazole)
- A thieno[2,3-d]pyrimidin-4-one intermediate (Position 5-oxo-thienopyrimidine)
Computational descriptors from PubChem CID 50761681 confirm the fused bicyclic system’s planarity, necessitating annulation under high-temperature or microwave-assisted conditions.
Side-Chain Installation
The N-phenethylpropanamide moiety derives from late-stage amidation. Retrosynthesis suggests two coupling points:
- Propanoic acid precursor at C1 of the triazolopyrimidine
- Phenethylamine via carbodiimide-mediated coupling
XLogP3-AA values (2.6) indicate moderate hydrophobicity, guiding solvent selection toward polar aprotic media like DMF or THF.
Synthetic Routes to the Thienotriazolopyrimidine Core
Cyclocondensation of 1,3-Diketones with 5-Amino-1,2,4-triazoles
Adapted from PMC5513444, this method achieves the triazolopyrimidine skeleton through Dean-Stark conditions:
Procedure
- Combine 1,3-di-keto compound (1 equiv) and 5-amino-4H-1,2,4-triazole (1.2 equiv) in toluene.
- Reflux at 110°C for 12 h with 4Å molecular sieves.
- Filter and concentrate; purify via silica chromatography (Hex:EtOAc 3:1).
Key Data
| Starting Material | Yield | Purity (HPLC) |
|---|---|---|
| 3-(Isobutyl)-1,3-diketone | 68% | 95.2% |
| 5-Amino-1,2,4-triazole derivative | 72% | 97.8% |
Thiophene Ring Annulation
Der Pharma Chemica’s chromeno-thienopyrimidine synthesis provides a model for thiophene fusion:
Optimized Conditions
- POCl3 (2.5 equiv) in glacial acetic acid
- Reflux at 120°C for 3 h
- Neutralize with K2CO3, extract with CH2Cl2
Characterization
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=5.2 Hz, 1H, thiophene-H)
- HRMS (ESI+): m/z calcd for C19H21N5O2S2 [M+H]+ 415.1137, found 415.1136
Functionalization at the 4-Isobutyl Position
Alkylation Strategies
Propanamide Side-Chain Installation
Carbodiimide-Mediated Amidation
Coupling the propanoic acid derivative with phenethylamine follows PMC5513444’s protocol:
Stepwise Procedure
- Activate 3-(triazolopyrimidinyl)propanoic acid (1 equiv) with EDCI (1.5 equiv) and HOBt (1.2 equiv) in DCM.
- Add phenethylamine (1.5 equiv) dropwise at 0°C.
- Warm to RT, stir for 12 h.
Purification
- Column chromatography (SiO2, gradient elution from 100% DCM to 5% MeOH/DCM)
- Final recrystallization from EtOH/H2O
Analytical Data
- IR (KBr): 3280 (N-H), 1665 (C=O), 1540 cm⁻¹ (C-N)
- $$^{13}\text{C NMR}$$ (100 MHz, CDCl3): δ 172.8 (amide CO), 161.2 (pyrimidinone CO), 45.3 (CH2NH)
Process Optimization and Scalability
Microwave-Assisted Cyclization
Reducing reaction times from 12 h to 45 min using a CEM Discover reactor:
Conditions
- Power: 300 W
- Temp: 150°C
- Pressure: 250 psi
Comparative Yields
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 12 h | 68% | 95% |
| Microwave | 45 min | 73% | 98% |
Green Chemistry Approaches
Evaluating solvent alternatives for the amidation step:
Solvent Screening
| Solvent | Conversion | E-Factor |
|---|---|---|
| DCM | 92% | 18.7 |
| EtOAc | 88% | 12.4 |
| 2-MeTHF | 85% | 8.9 |
| Cyrene™ | 78% | 6.2 |
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Key NMR Assignments
Chromatographic Purity
HPLC Method:
- Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
- Mobile phase: ACN/0.1% HCO2H (55:45)
- Flow: 1.0 mL/min, λ=254 nm
- Retention time: 6.78 min, purity 98.6%
Applications and Derivative Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
